molecular formula C11H11BrO2 B1467806 Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate CAS No. 749928-59-4

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

Cat. No.: B1467806
CAS No.: 749928-59-4
M. Wt: 255.11 g/mol
InChI Key: GJGGVSIHEZLWPU-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11BrO2. This compound is characterized by a cyclopropane ring attached to a 3-bromophenyl group and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds via a cyclopropanation mechanism, forming the desired cyclopropane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(3-chlorophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the cyclopropane ring also imparts unique steric and electronic properties, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGGVSIHEZLWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of (3-Bromo-phenyl)-acetic acid methyl ester (4.54 g, 20 mmol) dissolved in dry THF (10 mL) was added dropwise to suspension of NaH (95% dry, 1.05 g, 44 mmol) in DMF (40 mL) and THF (10 mL), under a nitrogen atmosphere, at 0° C. After 30 min, gas evolution ceased, and 1,2-dibromoethane (3.79 mL, 44 mmol) was added dropwise over 20 min. The resulting mixture was stirred for 1 h, then quenched with 1N HCl, extracted with ether, washed with brine, dried over MgSO4, and stripped of solvent. The resulting oil was distilled under high vacuum. The product was collected between 95° C. and 105° C. Yield 2 g, 39%.
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.79 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution 1-(3-bromophenyl)cyclopropanecarboxylic acid (530 mg, 2.2 mmol) in methanol (5 mL) was added HCl (2.0 M in Et2O, 0.5 mL). The mixture was heated at 60° C. overnight. The solvent was evaporated and water (10 mL) was added to the residue. The mixture was neutralized with saturated NaHCO3 solution until pH 7-8. The mixture was extracted with CH2Cl2 (10 mL×2). The combined organics were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo to afford methyl 1-(3-bromophenyl)cyclopropanecarboxylate (530 mg), which was used without further purification. ESI-MS m/z 255/257 (M+1)+. Retention time 1.68 minutes.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
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Reactant of Route 6
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Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

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